![molecular formula C7H7NO4 B3057885 4-(Hydroxymethyl)-3-nitrophenol CAS No. 86031-17-6](/img/structure/B3057885.png)
4-(Hydroxymethyl)-3-nitrophenol
Overview
Description
The compound “4-(Hydroxymethyl)-3-nitrophenol” is a phenolic compound based on its name. Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The simplest of the class is phenol (C6H5OH). Hydroxymethyl refers to the -CH2OH group, and nitrophenol indicates a phenol that also has a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring (the phenol part) with a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached. The numbers 4- and 3- in the name suggest the positions of these groups on the benzene ring .Chemical Reactions Analysis
Phenolic compounds are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, formation of aryl ethers, and the Mannich reaction .Physical And Chemical Properties Analysis
Phenolic compounds are typically characterized by their stability, acidity, and ability to form hydrogen bonds . They are often solid at room temperature .Scientific Research Applications
Hydroxylation and Microsomal Oxidation
4-(Hydroxymethyl)-3-nitrophenol, commonly referred to as p-nitrophenol, is extensively studied in the context of hydroxylation reactions. In rabbit hepatic microsomes, p-nitrophenol is hydroxylated to 4-nitrocatechol. This process is significantly catalyzed by isozyme 3a of cytochrome P-450, demonstrating its importance in microsomal oxidation reactions (Koop, 1986).
Environmental Degradation
The degradation of p-nitrophenol is also crucial in environmental contexts. For instance, Rhodococcus opacus SAO101, a gram-positive bacterium, has a gene cluster involved in the degradation of 4-NP, emphasizing its role in reducing environmental contaminants (Kitagawa, Kimura, & Kamagata, 2004).
Photocatalytic Processes
Studies also focus on photocatalytic processes involving 4-nitrophenol. For example, the UV/H2O2 process demonstrates effective photooxidative degradation of 4-nitrophenol, highlighting the potential of photocatalytic methods in treating environmental pollutants (Daneshvar, Behnajady, & Zorriyeh Asghar, 2007).
Analytical Methodologies
Analytical methods are developed for assessing p-nitrophenol hydroxylation, such as a high-performance liquid chromatographic assay. This method is crucial for studying the metabolic activities of human liver microsomes, further contributing to our understanding of biochemical processes (Tassaneeyakul, Veronese, Birkett, & Miners, 1993).
Environmental Toxicology
Research on the toxic effects of nitrophenols, including 4-nitrophenol, in anaerobic treatment systems is significant. Understanding the fate and impacts of these compounds in methanogenic bacteria is essential for environmental toxicology and pollution control (Haghighi-Podeh & Bhattacharya, 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(hydroxymethyl)-3-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPPKJBKLPUPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60707407 | |
Record name | 4-(Hydroxymethyl)-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86031-17-6 | |
Record name | 4-(Hydroxymethyl)-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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